6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
CAS No.: 173998-65-7
Cat. No.: VC21289507
Molecular Formula: C10H11F2N
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173998-65-7 |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2 |
| Standard InChI Key | YWFDXFOLTYBGIG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1N)C(=CC(=C2)F)F |
| Canonical SMILES | C1CC2=C(CC1N)C(=CC(=C2)F)F |
Introduction
Chemical Structure and Properties
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine consists of a partially saturated naphthalene ring system with two fluorine atoms at positions 6 and 8, and an amine group at position 2. This structural arrangement confers unique physical and chemical properties that make it valuable for pharmaceutical applications.
Molecular Identification
The compound is characterized by several key identifiers essential for its recognition in chemical databases and research literature:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₂N |
| Molecular Weight | 183.20 g/mol |
| CAS Registry Number | 1213536-98-1 |
| SMILES Notation | C1CC2=C(C[C@H]1N)C(=CC(=C2)F)F |
These identifiers provide the foundation for understanding the compound's basic structure and composition . The molecular formula reveals a relatively simple carbon framework with multiple functional groups that contribute to its reactivity patterns and pharmaceutical relevance.
Physical Properties
Understanding the physical characteristics of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is crucial for predicting its behavior in various chemical and biological systems:
| Physical Property | Value | Method |
|---|---|---|
| Density | 1.2±0.1 g/cm³ | Calculated |
| Index of Refraction | 1.524 | Calculated |
| Boiling Point | 242.4±40.0 °C (760 mmHg) | Calculated |
| Flash Point | 122.2±14.4 °C | Calculated |
These calculated properties indicate that the compound exists as a reasonably stable solid under normal conditions, with thermal properties typical of aromatic amines in this molecular weight range . The relatively high boiling and flash points suggest good thermal stability, which is advantageous for pharmaceutical processing and formulation.
Stereochemistry
The stereochemistry of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is particularly significant in pharmaceutical applications. The compound exists in two enantiomeric forms:
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(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: The (S)-enantiomer demonstrates specific biological activities that make it valuable in pharmaceutical development .
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(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: While present in racemic mixtures, this enantiomer often exhibits different biological properties than its (S) counterpart.
Stereoselectivity plays a crucial role in the compound's interaction with biological targets, as the three-dimensional arrangement of atoms influences binding affinity and specificity with receptor sites and enzymes.
Synthesis and Preparation Methods
The preparation of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine requires sophisticated synthetic strategies to ensure high yield, purity, and stereoselectivity. Several approaches have been developed for its synthesis, each with specific advantages depending on the intended application.
Common Synthetic Routes
Multiple synthetic pathways have been established for preparing this compound, often beginning with fluorinated aromatic precursors:
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Reduction of Nitriles: Starting with appropriately fluorinated tetrahydronaphthalene-2-carbonitrile and performing reduction to yield the corresponding amine.
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Reductive Amination: Using 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one as a precursor for reductive amination to form the amine derivative.
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Gabriel Synthesis: Employing phthalimide derivatives followed by hydrazine treatment to introduce the amine functionality selectively.
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Biocatalytic Approaches: Utilizing transaminase enzymes for stereoselective introduction of the amine group, particularly important for obtaining the (S)-enantiomer.
Stereoselective Synthesis
The preparation of enantiomerically pure (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine requires specialized techniques:
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Enzymatic Resolution: Using specific enzymes that selectively act on one enantiomer in a racemic mixture.
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Chiral Auxiliaries: Incorporating temporary chiral groups to direct the stereochemical outcome of reactions.
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Asymmetric Catalysis: Employing chiral catalysts to promote the formation of the desired stereoisomer.
These stereoselective approaches are particularly important when the compound is intended for pharmaceutical applications where enantiomeric purity directly impacts biological activity and potential side effects.
Industrial Scale Production
For commercial applications, several considerations affect the industrial production of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine:
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Process Optimization: Balancing reaction conditions to maximize yield while minimizing byproducts.
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Quality Control: Implementing stringent analytical methods to ensure consistent stereochemical purity.
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Green Chemistry Principles: Developing environmentally friendly processes that reduce waste and hazardous materials.
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Cost Considerations: Selecting synthetic routes that balance economic factors with quality requirements.
Structure-Activity Relationships
The structural features of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine contribute significantly to its biological and chemical behavior. Understanding these relationships is crucial for predicting activity and designing derivatives with enhanced properties.
Significance of the Amine Group
The primary amine functionality at position 2 serves several critical roles:
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Hydrogen Bonding: The NH₂ group can form hydrogen bonds with receptor sites, enhancing binding affinity.
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Basicity: The amine group can be protonated under physiological conditions, improving water solubility.
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Reactivity Center: The amine serves as a versatile handle for further chemical modification to create more complex derivatives.
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Pharmacophore Element: In many bioactive molecules, amine groups directly participate in interactions with biological targets.
Biological Activity and Pharmacological Applications
The biological profile of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, particularly its (S)-enantiomer, has attracted significant interest in pharmaceutical research due to its potential therapeutic applications.
Role as a Pharmacological Intermediate
This compound serves as a crucial building block in the synthesis of several pharmaceutical agents:
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γ-Secretase Inhibitors: The (S)-enantiomer is incorporated into compounds that modulate γ-secretase activity, an enzyme implicated in Alzheimer's disease and certain cancers.
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Signal Transduction Modulators: Derivatives containing this structural motif can influence cellular signaling pathways relevant to various disease states.
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Enzyme Inhibitors: The fluorinated tetrahydronaphthalene scaffold provides a rigid framework that can be optimized for specific enzyme binding interactions.
Structure-Based Drug Design Applications
The compound's well-defined three-dimensional structure makes it valuable for rational drug design approaches:
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Conformational Constraints: The partially saturated ring system provides a semi-rigid scaffold that can be used to position functional groups optimally for target interaction.
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Stereochemical Control: The defined stereochemistry at position 2 enables precise spatial arrangement of pharmacophore elements.
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Bioisosteric Replacement: The fluorinated tetrahydronaphthalene core serves as a bioisostere for other aromatic systems with improved metabolic properties.
Comparison with Structural Analogues
Understanding how 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine compares to related compounds provides valuable insights into structure-activity relationships and helps guide further development.
Fluorination Pattern Variations
Different patterns of fluorine substitution on the tetrahydronaphthalene ring result in compounds with varied properties:
| Compound | Fluorination Pattern | Key Differences |
|---|---|---|
| 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Single fluorine at position 6 | Reduced metabolic stability, different electronic distribution |
| 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Fluorines at positions 5 and 7 | Altered 3D structure, different receptor interactions |
| Non-fluorinated 1,2,3,4-tetrahydronaphthalen-2-amine | No fluorines | Higher metabolic susceptibility, different lipophilicity profile |
These variations illustrate how precise positioning of fluorine atoms can significantly impact pharmacological properties.
Functional Group Modifications
Modifications to the amine group create derivatives with diverse applications:
| Modification | Resulting Compound | Effect on Properties |
|---|---|---|
| Methylation | N-Methyl-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Reduced hydrogen bonding, altered basicity |
| Amide formation | 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amide derivatives | Increased stability, modified solubility profile |
| Sulfonamide formation | 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-sulfonamide derivatives | Enhanced binding to specific protein targets |
These functional group modifications expand the utility of the core structure in medicinal chemistry applications.
Pharmaceutical Development and Applications
The pharmaceutical industry has recognized the value of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, particularly its (S)-enantiomer, in drug development programs targeting various therapeutic areas.
Current Therapeutic Applications
Several pharmaceutical compounds incorporating this structural element have progressed through development pipelines:
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Gamma-Secretase Inhibitors: Used in clinical trials for conditions like desmoid tumors and certain cancers.
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Signal Transduction Modulators: Compounds affecting specific cellular signaling pathways with applications in oncology.
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Enzyme Inhibitors: Targeting specific enzymatic processes relevant to various disease states.
Manufacturing Considerations
The commercial production of pharmaceuticals containing 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine requires careful attention to several factors:
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Enantiomeric Purity: Ensuring consistent stereochemical purity through sophisticated analytical methods.
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Scale-Up Challenges: Adapting laboratory synthesis methods to industrial scale while maintaining quality.
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Regulatory Compliance: Meeting stringent pharmaceutical manufacturing standards for API (Active Pharmaceutical Ingredient) production.
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Quality Control: Implementing robust testing protocols to ensure batch-to-batch consistency.
Future Research Directions
Ongoing research continues to explore new applications and improvements for this compound:
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Novel Derivatives: Development of new functional derivatives with enhanced pharmacological properties.
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Alternative Synthetic Routes: Exploring greener and more efficient synthetic methodologies.
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Expanded Therapeutic Applications: Investigating potential applications in additional disease areas.
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Combination Approaches: Incorporating this structural element into hybrid molecules with multiple mechanisms of action.
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